![molecular formula C16H21N3O2S2 B1650361 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1171764-32-1](/img/structure/B1650361.png)
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Overview
Description
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Enzyme Inhibition
This compound has shown promise as an inhibitor for enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX). Enzyme inhibitors are crucial in the study of enzyme kinetics and the development of new therapeutic agents. The inhibition of AChE, for example, is a key target in treating diseases like Alzheimer’s .
Anti-inflammatory Applications
Due to the presence of the 1,3,4-thiadiazole moiety, which is known for its anti-inflammatory properties, this compound could be explored for its efficacy in reducing inflammation. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Research into 1,3,4-thiadiazole derivatives has indicated effectiveness against various bacterial and fungal strains, which could lead to the development of new antibiotics .
Anticancer Research
Compounds with a 1,3,4-thiadiazole core have been studied for their anticancer properties. This particular compound could be synthesized and screened for activity against cancer cell lines, contributing to oncological pharmacology .
Neuroprotective Effects
The inhibition of enzymes like AChE by compounds such as this one can also have neuroprotective effects. This is an important area of research for neurodegenerative diseases beyond Alzheimer’s, including Parkinson’s disease .
Antioxidant Properties
Antioxidants are vital in combating oxidative stress in the body. The compound’s structure suggests it may have antioxidant capabilities, which could be beneficial in preventing or treating diseases caused by oxidative damage .
Analgesic Potential
The piperidine moiety in the compound’s structure is often associated with analgesic properties. This could be explored for the development of new pain-relief medications, especially for chronic pain management .
Pharmacokinetic Studies
Understanding the pharmacokinetics of new compounds is essential for drug development. This compound could be used in studies to determine its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing its potential as a medication .
Each of these applications represents a significant field of research where 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole could have a substantial impact. Further studies, including pharmacodynamics, pharmacokinetics, and in vivo trials, are necessary to confirm these potentials and develop practical applications .
properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-6-7-12(2)15(9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVDCXKLHPYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140309 | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | |
CAS RN |
1171764-32-1 | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171764-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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